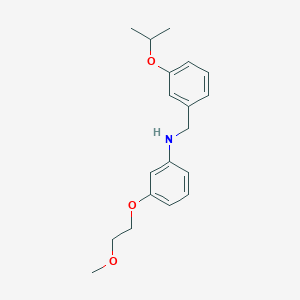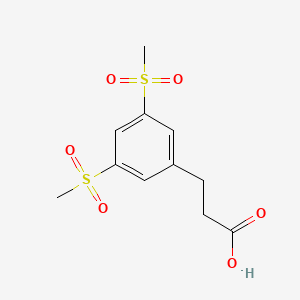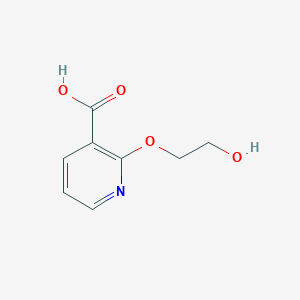
1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H14N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring attached to a benzyl group and an ethyl group . The molecular weight is 230.26 .Chemical Reactions Analysis
While specific chemical reactions involving “1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid” are not available, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
“1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 230.27 .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, closely related to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, are pivotal in the synthesis of biologically active compounds. These derivatives exhibit diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. Their significance stems from their versatility as scaffold structures in heterocyclic compounds, underlining their importance in medicinal chemistry and drug development processes (Cetin, 2020).
Anticancer Agents Development
The Knoevenagel condensation process, involving carbonyl functionalities and active methylenes, has been a cornerstone in synthesizing α, β-unsaturated ketones/carboxylic acids. This methodology is critical in developing biologically active molecules, including those with remarkable anticancer activity. Research highlights the application of this reaction in generating pharmacophoric aldehydes (such as pyrazole) and active methylenes to create compounds with significant anticancer potential, targeting various cancer biomarkers like DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022).
Antioxidant and Anti-inflammatory Properties
Natural carboxylic acids, including derivatives of pyrazole carboxylic acid, have demonstrated significant biological activity. These compounds' structural variations influence their bioactivity, particularly in antioxidant and antimicrobial properties. For instance, specific derivatives have shown potent antioxidant activity, which is crucial in preventing oxidative stress and related diseases. Additionally, some derivatives exhibit antimicrobial and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Novel Synthetic Approaches
Recent studies have focused on developing new synthetic strategies for pyrazoline derivatives, emphasizing their significant biological effects. Pyrazoline, a derivative closely related to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, is known for its potential in anticancer activity. These developments in synthetic methods not only provide a pathway to create diverse pyrazoline-based compounds but also open avenues for exploring their application in treating various cancers, showcasing the compound's versatility in medicinal chemistry (Ray et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)8-14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXKBZCTOTDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



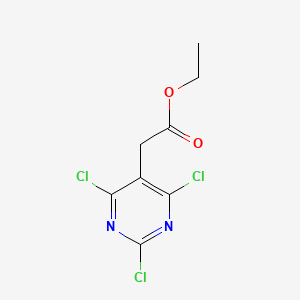
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
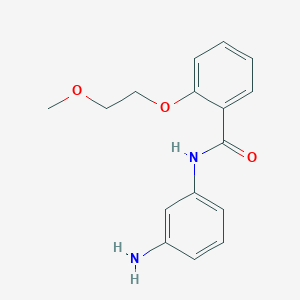
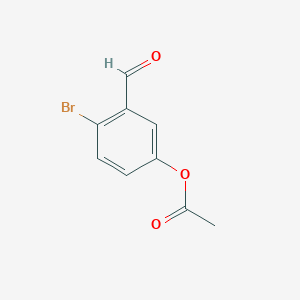

![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
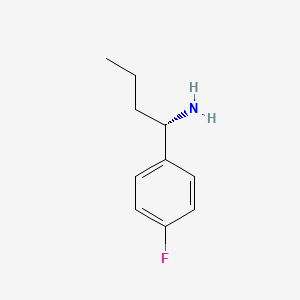

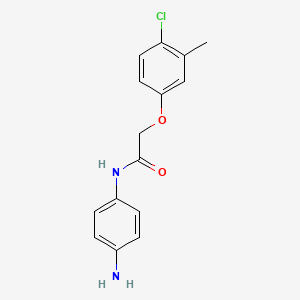
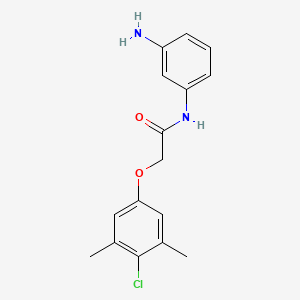
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
